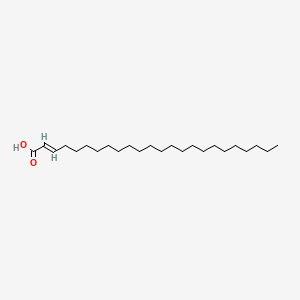
Tetracosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-Tetracos-2-enoic acid belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms (2E)-Tetracos-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule (2E)-Tetracos-2-enoic acid has been primarily detected in urine. Within the cell, (2E)-tetracos-2-enoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, (2E)-tetracos-2-enoic acid can be found in cereals and cereal products. This makes (2E)-tetracos-2-enoic acid a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Neurological Health and Development
Nervonic acid is a very long-chain monounsaturated fatty acid that plays a crucial role in the biosynthesis of nerve cell myelin. It is essential for the growth and maintenance of nerve cells and fibers. Research has shown that nervonic acid can be used to treat and prevent numerous neurological disorders due to its core component in nerve cells and fibers. This acid is predominantly derived from Acer truncatum seeds, which contain about 5%-6% nervonic acid in their seed oil. The study by He, Li, and Tian (2020) identified and analyzed nervonic acid-containing Acer species, highlighting its potential as a resource for neurological health applications (He, Li, & Tian, 2020).
Metabolic and Circulatory Health
Further research has explored the metabolism of natural highly unsaturated fatty acids like nervonic acid in mice models. Gotoh et al. (2018) studied the administration of nervonic acid to C57BL/KsJ-db/db mice and analyzed its effects on liver and serum lipid profiles, hepatic enzyme activity, expression of mRNA related to lipid metabolism, and adiponectin serum levels. The study found that nervonic acid effectively suppressed hepatic triglyceride accumulation and liver weight increase, indicating its potential in managing metabolic syndromes and circulatory system diseases (Gotoh et al., 2018).
Bio-based Materials
Nervonic acid has also been investigated for its applications in the development of bio-based materials. Ma et al. (2014) synthesized a bio-based epoxy resin with high epoxy value and low viscosity from itaconic acid, which demonstrated comparable or better thermal and mechanical properties compared to conventional resins. This highlights the potential of nervonic acid derivatives in creating sustainable and high-performance materials for various industrial applications (Ma et al., 2014).
Propriétés
Numéro CAS |
26444-06-4 |
|---|---|
Formule moléculaire |
C24H46O2 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
(E)-tetracos-2-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-21H2,1H3,(H,25,26)/b23-22+ |
Clé InChI |
ULNRTPCFRBIMKL-GHVJWSGMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Autres numéros CAS |
33228-63-6 |
Synonymes |
tetracosenoic acid tetracosenoic acid, (Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1234793.png)
![1-[4-[[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone](/img/structure/B1234797.png)

